molecular formula C17H17Cl2N3O3S2 B11406208 5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11406208
M. Wt: 446.4 g/mol
InChI Key: OVQNDOSNKNDLIG-UHFFFAOYSA-N
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Description

5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with chloro, chlorobenzyl, dioxidotetrahydrothiophenyl, and methylsulfanyl groups, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2-chloropyrimidine, the core structure is established through nucleophilic substitution reactions.

    Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a thiolation reaction, where a methylthiol reagent reacts with the pyrimidine core.

    Attachment of the Chlorobenzyl Group: The chlorobenzyl group is typically added through a nucleophilic substitution reaction using 2-chlorobenzyl chloride.

    Incorporation of the Dioxidotetrahydrothiophenyl Group: This step involves the reaction of the pyrimidine intermediate with a suitable thiophene derivative, followed by oxidation to form the dioxidotetrahydrothiophenyl moiety.

    Final Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, often using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur-containing groups, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions may target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for potential antimicrobial, antiviral, or anticancer activities.

Medicine

In medicine, derivatives of this compound might serve as lead compounds for drug development. Their ability to interact with biological targets could be harnessed to design new therapeutic agents.

Industry

Industrially, the compound could be used in the development of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity. The presence of multiple functional groups allows for diverse interactions, potentially affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the chlorobenzyl and dioxidotetrahydrothiophenyl groups.

    N-(2-chlorobenzyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the dioxidotetrahydrothiophenyl group.

    5-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide: Lacks the chlorobenzyl group.

Uniqueness

The uniqueness of 5-chloro-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(methylsulfanyl)pyrimidine-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various scientific applications, distinguishing it from its simpler analogs.

Properties

Molecular Formula

C17H17Cl2N3O3S2

Molecular Weight

446.4 g/mol

IUPAC Name

5-chloro-N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)-2-methylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C17H17Cl2N3O3S2/c1-26-17-20-8-14(19)15(21-17)16(23)22(12-6-7-27(24,25)10-12)9-11-4-2-3-5-13(11)18/h2-5,8,12H,6-7,9-10H2,1H3

InChI Key

OVQNDOSNKNDLIG-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3)Cl

Origin of Product

United States

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